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Compound of Interest

Compound Name: C13H11CI3N40S

Cat. No.: B15173717

For Researchers, Scientists, and Drug Development Professionals

Introduction: While direct structure-activity relationship (SAR) studies for the specific molecular
formula C13H11CI3N40S are not readily available in published literature, this guide provides a
comparative analysis of structurally related and well-documented chlorinated heterocyclic
compounds. By examining the SAR of chlorinated thiadiazole and benzothiazole derivatives,
we can infer potential biological activities and guide the design of novel compounds. This guide
summarizes quantitative data, details experimental protocols, and visualizes key concepts to
support further research and development.

Section 1: Comparative Analysis of Chlorinated
Thiadiazole Derivatives

A key structural motif related to the requested molecular formula is the chlorinated phenyl-
thiadiazole scaffold. A representative compound, 5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-
b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triol, has been synthesized and evaluated for its
antimicrobial properties.[1] The structure-activity relationship of this class of compounds is
heavily influenced by the nature and position of substituents on the phenyl ring.

Table 1: Antimicrobial Activity of a Dichlorophenyl
Triazolo-Thiadiazole Derivative[1]
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MIC (pg/mL) of

. . Dichloropheny MIC (pg/mL) of
Microorganism Type . Standard Drug
| Triazolo- Standard Drug
Thiadiazole
Gram-positive o
S. aureus ) 125 Ampicillin 100
Bacteria
- Gram-positive o
B. subtilis ) 250 Ampicillin 100
Bacteria
) Gram-negative .
E. coli ) 250 Ampicillin 75
Bacteria
] Gram-negative o
P. aeruginosa ) 500 Ampicillin 100
Bacteria
C. albicans Fungi >500 Fluconazole 125
A. niger Fungi >500 Fluconazole 125

Key SAR Observations for Thiadiazole Derivatives:

e Halogen Substitution: The presence of electron-withdrawing groups like chlorine on the
phenyl ring is often associated with enhanced antimicrobial activity.[2] Specifically,
dichlorination at the 2 and 4 positions of the phenyl ring contributes to the observed activity.

[1]

« Impact of Different Substituents: Studies on other 1,3,4-thiadiazole derivatives have shown
that electron-donating groups can decrease the antimicrobial activity, while other electron-
withdrawing groups like nitro groups can lead to moderate activity.[2][4]

 Activity Spectrum: The dichlorophenyl triazolo-thiadiazole derivative shows more promising
activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi.[1]
This suggests that modifications to the core structure could be explored to broaden the

spectrum of activity.
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Section 2: Comparative Analysis of Chlorinated 2-
Aminobenzothiazole Derivatives

Another relevant class of compounds are chlorinated 2-aminobenzothiazoles. These structures
share the presence of a sulfur and nitrogen-containing heterocyclic ring system and have been
investigated for their anticancer and antimicrobial activities.

Table 2: Anticancer Activity of Selected 2-
Aminobenzothiazole Derivatives

Compound ID R Group Cancer Cell Line IC50 (pM)
OoMS1 Cyclohexylamino MCF-7 >100
OoMS4 4-lodoanilino MCF-7 12.5
OMS5 4-Nitroanilino MCE-7 8.7
4-
OMS10 _ _ _ MCF-7 5.2
Nitrophenylpiperazinyl

Data synthesized from a study on novel 2-aminobenzothiazole derivatives as anticancer
agents.

Key SAR Observations for 2-Aminobenzothiazole Derivatives:

o Aromatic Substituents: The introduction of substituted aniline and piperazine moieties at the
2-amino position significantly influences the anticancer activity.

o Electron-Withdrawing Groups: The presence of nitro and iodo groups on the aromatic ring of
the substituent enhances the cytotoxic activity against the MCF-7 breast cancer cell line.

» Piperazine Moiety: Incorporating a piperazine ring, particularly with a nitrophenyl substitution,
leads to the most potent anticancer activity in the series.

Section 3: Experimental Protocols
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Synthesis of 5-(6-(2,4-dichlorophenyl)-[1][2]
[3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-
triol[1]

A multi-step synthesis is employed, starting from the corresponding acid hydrazide. The key
final step involves the cyclization of an intermediate with phosphorus oxychloride to form the
triazolo-thiadiazole ring system. The crude product is then purified by recrystallization.

Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted
amino)acetamide Derivatives

These compounds are typically synthesized by reacting 2-aminobenzothiazole with
chloroacetyl chloride to form an intermediate, which is then reacted with various amines or
piperazines to yield the final products.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)[1]

e Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth
overnight at 37°C. The turbidity of the cultures is adjusted to match a 0.5 McFarland
standard.

o Preparation of Test Compounds: The synthesized compounds and standard drugs are
dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

e Microdilution Assay: Serial dilutions of the test compounds and standard drugs are prepared
in 96-well microtiter plates containing the appropriate growth medium.

 Inoculation: Each well is inoculated with the standardized microbial suspension.
 Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

e Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the
lowest concentration of the compound that completely inhibits visible growth of the
microorganism.
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Section 4: Visualizations

General Synthetic Pathway for Triazolo-Thiadiazole
Derivatives

Acid Hydrazide Reaction with CSZ/KOH> Intermediate Cyclization (POC13)> Triazolo-Thiadiazole
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15173717#c13h11cl3n4o0s-structure-activity-
relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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